

An In-Depth Technical Guide to 2-Ethyl-4-iodoaniline

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Compound of Interest

Compound Name: **2-Ethyl-4-iodoaniline**

Cat. No.: **B1349147**

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Ethyl-4-iodoaniline**, a key intermediate in various synthetic applications. The document details its molecular characteristics, provides a plausible experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Compound Data

2-Ethyl-4-iodoaniline is an aromatic amine derivative with an ethyl group at the 2-position and an iodine atom at the 4-position of the aniline ring. Its molecular structure and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ IN	[1] [2] [3]
Molecular Weight	247.08 g/mol	[2]
CAS Number	99471-67-7	[1] [2]
IUPAC Name	2-ethyl-4-iodoaniline	[2]
Canonical SMILES	CCC1=C(C=CC(=C1)I)N	[2]
InChI	InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3	[2]
InChIKey	PLKZGDYLTZBAEH-UHFFFAOYSA-N	[2]

Synthesis of 2-Ethyl-4-iodoaniline: An Experimental Protocol

The following section details a representative experimental protocol for the synthesis of **2-Ethyl-4-iodoaniline** via the direct iodination of 2-ethylaniline. This method is adapted from established procedures for the iodination of substituted anilines.

Reaction Principle:

The synthesis involves the electrophilic aromatic substitution of 2-ethylaniline with molecular iodine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct and drive the reaction to completion.

Materials and Equipment:

- 2-ethylaniline
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)

- Deionized water
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium thiosulfate solution
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

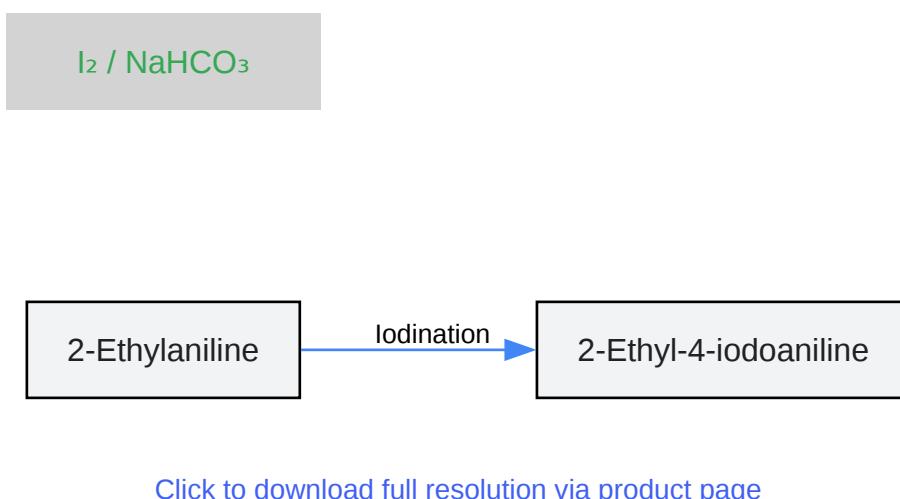
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 equivalent) in a suitable volume of a biphasic solvent system, such as diethyl ether and water.
- **Addition of Base:** Add an excess of sodium bicarbonate (approximately 2.0-3.0 equivalents) to the stirred mixture.
- **Iodination:** Slowly add a solution of iodine (1.0-1.1 equivalents) in diethyl ether to the reaction mixture using a dropping funnel over a period of 30-60 minutes at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Ethyl-4-iodoaniline**.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of **2-Ethyl-4-iodoaniline** from 2-ethylaniline.



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Caption: Synthesis of **2-Ethyl-4-iodoaniline**.

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References

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